Lipophilicity (XLogP3-AA): 2-Benzyl vs. 2-Phenyl vs. Unsubstituted Oxazole-5-carbaldehyde
The computed XLogP3-AA for 2-Benzyloxazole-5-carbaldehyde is 2.1, reflecting the lipophilic contribution of the benzyl substituent [1]. This is approximately 4.3-fold higher than the unsubstituted oxazole-5-carbaldehyde (LogP ≈ 0.49) [2] and represents a meaningful increase over the 2-phenyl analog, which contains a direct aryl-oxazole bond without the methylene spacer. The benzyl group's methylene linker introduces an additional rotatable bond (3 vs. 2 for 2-phenyl), increasing conformational flexibility [1]. This differentiation is relevant for applications where chromatographic retention, membrane permeability, or hydrophobic binding pocket interactions are being optimized.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1; Rotatable bonds = 3 |
| Comparator Or Baseline | Oxazole-5-carbaldehyde (unsubstituted): XLogP3 ≈ 0.49; 2-Phenyloxazole-5-carbaldehyde: Rotatable bonds = 2 |
| Quantified Difference | ~4.3× higher LogP vs. unsubstituted; +1 rotatable bond vs. 2-phenyl analog |
| Conditions | Computed properties (PubChem, XLogP3 algorithm) at standard state |
Why This Matters
Lipophilicity differences on this scale directly impact compound handling properties (solubility, chromatographic behavior) and biological partitioning, making interchange of analogs non-trivial for reproducible experimental design.
- [1] PubChem. 2-Benzyloxazole-5-carbaldehyde, CID 53416555: XLogP3-AA = 2.1; Rotatable Bond Count = 3; TPSA = 43.1 Ų; Molecular Weight = 187.19 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2-benzyloxazole-5-carbaldehyde View Source
- [2] PubChem. Oxazole-5-carbaldehyde (1,3-oxazole-5-carbaldehyde), CID 11829372. LogP ≈ 0.49, Molecular Weight = 97.07 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/11829372 View Source
